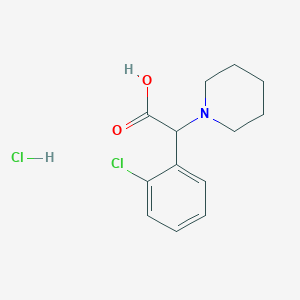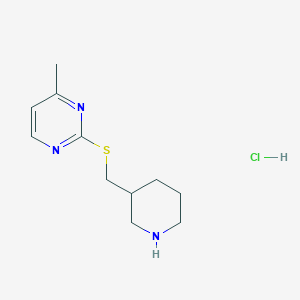
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Descripción general
Descripción
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C10H11ClF3N . It is a white crystalline solid . The compound has certain application value in the field of medicine and can be used as an intermediate in anxiolytic drugs . It can also be used to synthesize a variety of biologically active compounds .
Synthesis Analysis
The preparation method of 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is relatively simple. A common method is to obtain the target compound by sulfonation, acylation, and reduction of benzyl alcohol .Molecular Structure Analysis
The InChI code of the compound is 1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9;/h1-4H,5-6,14H2;1H . This indicates the presence of a trifluoromethyl group attached to a phenyl group, which is further attached to a cyclopropanamine group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.65 . It is a solid at room temperature . The storage temperature is at room temperature under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is a compound whose synthesis involves the transformation of a carboxy group into a trifluoromethyl group using sulfur tetrafluoride. This synthesis demonstrates its potential for large-scale production (Bezdudny et al., 2011).
- Another study presents a water-soluble neurokinin-1 receptor antagonist, which includes a structural component similar to 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. This showcases its utility in creating compounds with high affinity and solubility, relevant for applications in treating conditions like emesis and depression (Harrison et al., 2001).
Application in Material Science
- A fluorinated aromatic diamine monomer, including a trifluoromethylphenyl group, has been synthesized for the development of new fluorine-containing polyimides. These polymers demonstrate excellent solubility and thermal stability, indicating the potential use of 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride in high-performance materials (Yin et al., 2005).
Pharmacological Research
- The compound has been used in the synthesis of dopaminergic agents, indicating its potential use in the development of drugs targeting dopamine receptors, which could be relevant for treating various neurological disorders (Pfeiffer et al., 1982).
Metabolic Studies
- In a study on the metabolism of a selective androgen receptor modulator, a compound structurally related to 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride was analyzed, highlighting the compound's relevance in understanding drug metabolism and pharmacokinetics (Wu et al., 2006).
Catalysis and Organic Synthesis
- The compound's structure is relevant in catalytic reactions, such as the synthesis of cyclopropanes and other cyclic compounds, which are crucial in organic synthesis and pharmaceutical research (Morandi et al., 2011).
Safety And Hazards
The compound may be irritating to the lungs, skin, and eyes, and therefore appropriate protective gloves and glasses are required for handling . In addition, one should not inhale its dust or vapor, avoid contact with fire and high temperature . During storage, it should be kept in a cool, dry place, away from fire and oxidizing agents .
Direcciones Futuras
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug . Therefore, 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride could potentially be used in the development of new pharmaceuticals.
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9;/h1-4H,5-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDNJJXCPAHITL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856184 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride | |
CAS RN |
1228880-06-5 | |
| Record name | Cyclopropanamine, 1-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228880-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



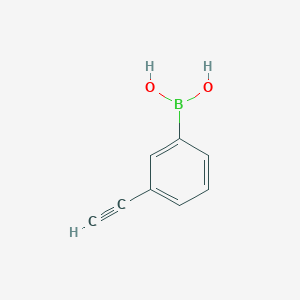
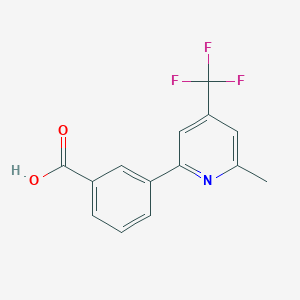

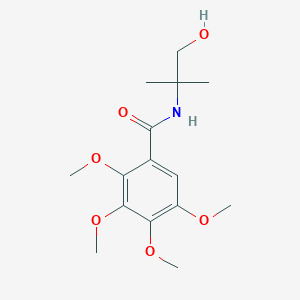


![6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1456594.png)
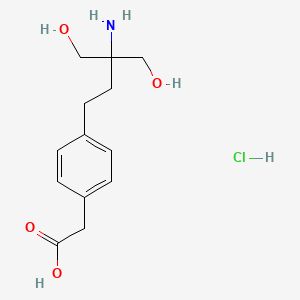
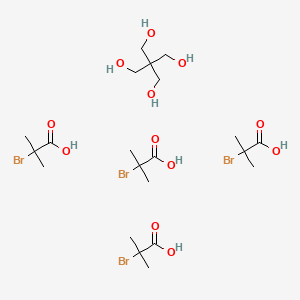
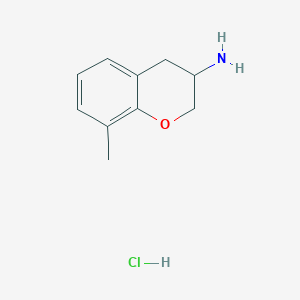
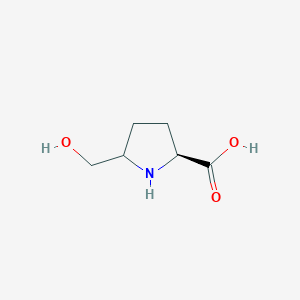
![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)
